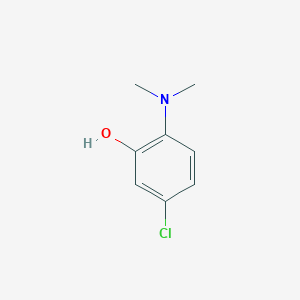

5-Chloro-2-dimethylamino-phenol

Description

Significance of Phenolic Compounds with Halogen and Alkylamino Substituents

The strategic placement of halogen atoms and alkylamino groups on a phenolic framework is a powerful tool in medicinal chemistry and materials science. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through effects like halogen bonding. researchgate.netscielo.br The introduction of an amine or alkylamino group can modulate the electronic properties and basicity of the phenol (B47542), and provide a coordination site for metal ions. mdpi.comsigmaaldrich.com

The combination of both types of substituents can lead to synergistic effects, where the interplay between the electron-withdrawing nature of the halogen and the electron-donating character of the amino group fine-tunes the reactivity and functionality of the molecule. mdpi.comderpharmachemica.com These substituted phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, chloroanilines, which are structurally related to the title compound, are precursors to a range of industrial chemicals and drugs.

Overview of 5-Chloro-2-dimethylamino-phenol in Contemporary Organic and Coordination Chemistry

Research Trajectories and Academic Relevance of Related Aminophenol Derivatives

The broader class of aminophenol derivatives is a fertile ground for academic and industrial research. These compounds are recognized for their ability to form stable complexes with a variety of transition metals, leading to catalysts with applications in processes like olefin polymerization and C-H amination. The electronic and steric properties of the substituents on the aminophenol ligand are critical in determining the catalytic activity and selectivity of the resulting metal complex. sigmaaldrich.comderpharmachemica.com

Research into aminophenol derivatives often involves their use in synthesizing Schiff bases, which are versatile ligands known for their biological activities, including antimicrobial and antidiabetic properties. Furthermore, substituted aminophenols are key components in the development of functional materials, such as polybenzoxazoles, which are high-performance polymers with excellent thermal stability. The ongoing exploration of new aminophenol-based structures continues to yield novel catalysts and materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPTMRFNICLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301058 | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-14-6 | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Pathways of 5 Chloro 2 Dimethylamino Phenol and Analogues

Strategies for the Synthesis of Substituted Aminophenols

The synthesis of the core structure of 5-Chloro-2-dimethylamino-phenol relies on the initial preparation of a substituted aminophenol intermediate, which is then further modified.

Preparation of 5-Chloro-2-aminophenol as a Synthetic Intermediate

A key precursor for the synthesis of the target compound is 5-chloro-2-aminophenol. One documented method for its preparation involves the Sandmeyer reaction, a versatile tool in aromatic chemistry. This process typically starts from p-chloroaniline, which is converted to 5-chloroisatin (B99725). The synthesis involves the reaction of p-chloroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form 4-chlorooximinoacetanilide. banglajol.info Subsequent cyclization of this intermediate in the presence of a strong acid like concentrated sulfuric acid yields 5-chloroisatin. banglajol.inforesearchgate.netnih.govresearchgate.net

Another approach to obtaining substituted aminophenols is through the reduction of the corresponding nitrophenol. While a specific procedure for 5-chloro-2-aminophenol via this route is not detailed in the provided search results, it represents a common and effective strategy in organic synthesis.

Approaches for Introducing Dimethylamino Moieties to Phenolic Systems

The introduction of a dimethylamino group onto a phenolic ring, specifically at the amino position of an aminophenol, is a critical step in the synthesis of this compound. A widely used and effective method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgnrochemistry.comyoutube.comjk-sci.comorganic-chemistry.org This reaction facilitates the methylation of primary or secondary amines using an excess of formic acid and formaldehyde (B43269). wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it prevents the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgjk-sci.com

The general procedure for the Eschweiler-Clarke reaction involves heating the primary amine with aqueous formaldehyde and formic acid. nrochemistry.com The reaction is typically carried out at elevated temperatures, often around 80°C, for several hours. nrochemistry.com

| Reagent | Role | Reference |

| Formaldehyde | Carbon source for methyl groups and forms iminium intermediate | nrochemistry.comyoutube.com |

| Formic Acid | Reducing agent (hydride source) | wikipedia.orgnrochemistry.com |

Another method for the N-methylation of amines involves the use of formaldehyde as both the reductant and the methyl source under transition-metal-free conditions. This approach has been reported for the N,N-dimethylation of anilines. chimia.ch Furthermore, reductive amination of amines can be achieved using formaldehyde and zinc in an aqueous medium, with the selectivity for mono- or dimethylation controlled by pH, stoichiometry, and reaction time. researchgate.net

Chemical Transformations Leading to this compound Derivatives

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules with potential applications in various fields.

Formation of Schiff Bases from Substituted Phenols and Amines

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govbiomedres.us These compounds and their metal complexes are of significant interest due to their diverse biological activities. The synthesis of Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines has been reported, highlighting the reactivity of the chloro-substituted phenolic aldehyde. nih.govresearchgate.net

A general method for the synthesis of Schiff bases involves the reaction of an aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis, or upon heating. wikipedia.org For instance, a series of Schiff bases were synthesized by reacting 5-chloro-salicylaldehyde with different primary amines. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-chloro-salicylaldehyde | Primary Amines | Schiff Bases | nih.govresearchgate.net |

| Salicylaldehyde | Chloro substituted 2-aminobenzothiazole | Imine products | researchgate.net |

| Salicylaldehyde | Various Amines | Schiff Bases | nih.gov |

These reactions demonstrate the feasibility of forming Schiff bases from precursors structurally similar to this compound.

Synthesis of Indoline-2,3-dione Derivatives Incorporating Dimethylaminoethyl Groups

Indoline-2,3-dione, also known as isatin, and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 5-substituted isatins can be achieved from the corresponding substituted anilines. nih.gov A specific example relevant to the derivatization of the target compound's structural class is the synthesis of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione. This is prepared by reacting 5-chloro-1H-indole-2,3-dione with bromo-N,N-dimethylethanamine in DMF, utilizing potassium carbonate as a base and TBAB as a phase transfer catalyst at room temperature, which results in a good yield. banglajol.info

The synthesis of 5-chloroisatin itself can be accomplished starting from p-chloroaniline. The process involves the formation of 4-chlorooximinoacetanilide, followed by cyclization with concentrated sulfuric acid. banglajol.info

| Starting Material | Reagents | Product | Reference |

| 5-chloro-1H-indole-2,3-dione | Bromo-N,N-dimethylethanamine, K2CO3, TBAB, DMF | 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | banglajol.info |

| p-chloroaniline | Chloral hydrate, Hydroxylamine hydrochloride, H2SO4 | 5-chloroisatin | banglajol.inforesearchgate.net |

Preparation of Pyridylazo Ligands Containing Dimethylaminophenol Moieties

Pyridylazo compounds are a significant class of chromogenic reagents used in analytical chemistry for the determination of metal ions. The synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diCl-DMPAP) has been reported and showcases the creation of a pyridylazo ligand from a dimethylaminophenol structure. researchgate.netnih.govnih.gov This reagent has shown promise for the determination of lanthanides. nih.gov The synthesis of such ligands typically involves the diazotization of a pyridylamine followed by coupling with a phenol (B47542) derivative.

Another related compound, 2-(5-chloro-2-pyridylazo)-5-diethylaminophenol (5-Cl-PADAP), has been utilized as a chromogenic reagent for the spectrophotometric determination of various metals. researchgate.net

The general synthetic approach for these pyridylazo dyes involves the diazotization of an aminopyridine, which is then coupled with the desired phenol. The presence of the dimethylamino group on the phenol ring influences the electronic properties of the resulting dye.

| Pyridylazo Ligand | Application | Reference(s) |

| 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diCl-DMPAP) | Determination of lanthanides and cobalt | researchgate.netnih.govnih.gov |

| 2-(5-chloro-2-pyridylazo)-5-diethylaminophenol (5-Cl-PADAP) | Spectrophotometric determination of various metals | researchgate.net |

Mechanistic Studies of Specific Derivatization Reactions

The derivatization of this compound can occur at several positions: the hydroxyl group, the aromatic ring, and potentially the dimethylamino group. The interplay of the electronic effects of the substituents governs the regioselectivity and reactivity in these transformations.

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and dimethylamino groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The dimethylamino group is a stronger activating group than the hydroxyl group.

Considering the positions on the ring, the C4 and C6 positions are ortho and para to the powerful dimethylamino activating group. The C3 position is ortho to the hydroxyl group and meta to the chloro group. The chlorine atom is a deactivating group but also an ortho-, para-director. lumenlearning.com Therefore, electrophilic attack is most likely to occur at the positions most activated by the -N(CH₃)₂ and -OH groups and least deactivated by the -Cl group. The expected order of reactivity for electrophilic substitution is C6 > C4.

Mechanism: The general mechanism for electrophilic aromatic substitution proceeds via a two-step process: libretexts.orgmasterorganicchemistry.com

Formation of the Electrophile: A strong electrophile (E⁺) is generated.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating groups.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

| C3 | Ortho to -OH, Meta to -Cl, Meta to -N(CH₃)₂ | Low |

| C4 | Para to -OH, Ortho to -N(CH₃)₂, Meta to -Cl | High |

| C6 | Ortho to -OH, Para to -N(CH₃)₂, Ortho to -Cl | Very High |

O-Alkylation and O-Esterification

The phenolic hydroxyl group is a key site for derivatization through reactions like O-alkylation (ether formation) and O-esterification (ester formation).

O-Alkylation (Williamson Ether Synthesis): O-alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base. To avoid N-alkylation, it is often necessary to first protect the more nucleophilic amino group, for example, by converting it to an amide. However, direct O-alkylation can be achieved under specific conditions. researchgate.netumich.edu

Mechanism:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form an ether.

O-Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides. youtube.com This reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and neutralizes the HCl by-product. The Steglich esterification, using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), is a mild method suitable for sterically hindered phenols. organic-chemistry.org

Mechanism (with Acyl Chloride):

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the chloride ion and forming the ester. A base is typically used to deprotonate the resulting oxonium ion.

Table 2: O-Alkylation and O-Esterification of this compound

| Reaction | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| O-Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |

| O-Esterification | Carboxylic acid, DCC, DMAP | Ester |

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.orglibretexts.orgchemistrysteps.com In the case of this compound, the phenol itself can act as the active hydrogen compound. The reaction typically occurs at the position ortho to the hydroxyl group that is most activated. Given the substitution pattern, the C6 position is the most likely site for the Mannich reaction.

Mechanism:

Formation of the Eschenmoser's salt analogue (iminium ion): Formaldehyde reacts with a secondary amine (like dimethylamine, if used as the reagent, or an external amine) to form a highly electrophilic iminium ion.

Electrophilic Attack: The electron-rich phenol attacks the iminium ion, usually at the ortho position, to form a new carbon-carbon bond.

Deprotonation: A proton is lost from the hydroxyl group to regenerate the aromatic system, yielding the aminomethylated phenol derivative.

A study on the Mannich reaction with 2,4-dimethylphenol (B51704) and morpholine (B109124) provides a precedent for this type of transformation on a substituted phenol. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In ¹H NMR spectroscopy of 5-Chloro-2-dimethylamino-phenol, distinct signals are expected for the protons of the dimethylamino group, the aromatic ring, and the phenolic hydroxyl group. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, and the electron-withdrawing chloro (-Cl) group.

The aromatic region of the spectrum is predicted to show three signals corresponding to the protons at positions 3, 4, and 6. The dimethylamino group will produce a single, sharp peak, as the six protons on the two methyl groups are chemically equivalent. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound (Based on general principles and data for analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | 6H |

| Ar-H (H3) | 6.7 - 6.9 | Doublet (d) | 1H |

| Ar-H (H4) | 6.8 - 7.1 | Doublet of doublets (dd) | 1H |

| Ar-H (H6) | 6.9 - 7.2 | Doublet (d) | 1H |

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts are significantly affected by the attached functional groups. The carbons directly bonded to the electronegative oxygen, nitrogen, and chlorine atoms (C1, C2, and C5) are particularly influenced. Aromatic carbon signals typically appear between 110 and 160 ppm. pdx.edu

Predicted ¹³C NMR Data for this compound (Based on general principles and data for analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(C H₃)₂ | 40 - 45 |

| C3 | 115 - 120 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 118 - 123 |

| C2 | 145 - 150 |

| C1 | 150 - 155 |

Two-Dimensional NMR Techniques for Establishing Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). bldpharm.com This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal (e.g., H3 to C3, H4 to C4, H6 to C6) and the N-methyl proton signal to the N-methyl carbon signal. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the N-methyl protons to C2 and C1.

Correlations from H3 to C1, C2, and C5.

Correlations from H4 to C2, C5, and C6.

Correlations from H6 to C2, C4, and C5.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. Specific functional groups exhibit characteristic absorption or scattering frequencies, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum of this compound is expected to show characteristic bands for its functional groups. vscht.czuc.edulibretexts.org

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H stretch (H-bonded) | Phenol (B47542) | Strong, Broad |

| 3100 - 3000 | =C-H stretch | Aromatic | Medium to Weak |

| 2980 - 2850 | C-H stretch | -CH₃ (Alkyl) | Medium |

| 1600 - 1475 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1300 - 1000 | C-O stretch, C-N stretch | Phenol, Amine | Strong |

| 800 - 600 | C-Cl stretch | Chloroaromatic | Strong |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Insights

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. uliege.be While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals are expected for the aromatic ring vibrations. The symmetric "ring-breathing" mode, a collective vibration of the entire aromatic ring, is often a prominent feature in the Raman spectra of such compounds. uliege.be The C-Cl bond may also produce a noticeable Raman signal. Conversely, the polar O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.

Characteristic Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100 - 3000 | =C-H stretch | Aromatic | Medium |

| 1600 - 1550 | C=C stretch | Aromatic Ring | Strong |

| ~1000 | Aromatic Ring Breathing | Aromatic Ring | Strong |

| 800 - 600 | C-Cl stretch | Chloroaromatic | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure and electronic makeup.

Analysis of Electronic Transitions in the Isolated Compound

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions, which are characteristic of aromatic systems and molecules containing heteroatoms with non-bonding electrons. libretexts.org The phenol ring, with its conjugated π-system, gives rise to strong π → π* absorptions. The presence of the chloro, hydroxyl, and dimethylamino substituents influences the energy of these transitions and can be predicted based on studies of other substituted phenols. nih.govresearchgate.net

The dimethylamino group, being an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol, moving them to longer wavelengths. cutm.ac.in This is due to the donation of the nitrogen's non-bonding electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. researchgate.net The chloro group, while also possessing non-bonding electrons, has a more complex effect that can involve both inductive and resonance contributions.

Spectral Shifts Upon Complexation and Derivatization

The electronic absorption spectrum of this compound is sensitive to its chemical environment and can exhibit significant shifts upon complexation with metal ions or through derivatization of its functional groups. The formation of a complex with a metal ion, for instance, would likely involve the lone pair electrons on the oxygen of the hydroxyl group and potentially the nitrogen of the dimethylamino group. This interaction would alter the electronic distribution within the molecule, leading to shifts in the absorption bands. nih.gov

Studies on similar phenolic compounds have shown that complexation can lead to either bathochromic or hypsochromic (blue) shifts depending on the nature of the metal ion and the coordination geometry. nih.gov For example, interaction with a Lewis acidic metal center would be expected to lower the energy of the non-bonding orbitals, potentially leading to a blue shift in n → π* transitions.

Derivatization, such as the conversion of the hydroxyl group to an ether or the amino group into an amide, would also profoundly impact the UV-Vis spectrum. The synthesis and characterization of derivatives of related chloro-phenolic compounds have demonstrated that such modifications alter the electronic properties and, consequently, the absorption wavelengths. researchgate.net For instance, the formation of an ester from the phenolic hydroxyl group would likely cause a hypsochromic shift as it would reduce the electron-donating ability of the oxygen atom.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₈H₁₀ClNO) is 171.62 g/mol . nih.gov High-resolution mass spectrometry can provide a much more precise exact mass, which for this compound is calculated to be 171.0450916 Da. nih.gov This high level of accuracy is crucial for confirming the elemental composition of the molecule.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic amines, phenols, and halogenated compounds. libretexts.orgmiamioh.eduyoutube.com Key fragmentation processes would likely include:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this could involve the loss of a methyl radical (CH₃•) from the dimethylamino group to form a stable iminium cation.

Loss of Halogen: Cleavage of the carbon-chlorine bond is another anticipated fragmentation, which would result in a fragment ion with a mass corresponding to the loss of a chlorine atom. miamioh.edu

Phenolic Fragmentation: Phenols often exhibit fragmentation patterns involving the loss of CO and CHO• radicals. nih.gov

Rearrangements: Complex rearrangements are also possible, leading to the formation of various fragment ions.

A plausible fragmentation pathway for this compound is outlined in the table below. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. miamioh.edu

| m/z | Proposed Fragment | Fragmentation Pathway |

| 171/173 | [C₈H₁₀ClNO]⁺• | Molecular ion |

| 156/158 | [C₇H₇ClNO]⁺• | Loss of CH₃• from the dimethylamino group (alpha-cleavage) |

| 136 | [C₈H₁₀NO]⁺ | Loss of Cl• |

| 107 | [C₇H₇O]⁺ | Subsequent fragmentation of the [C₈H₁₀NO]⁺ ion |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported. However, analysis of related structures, such as that of 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol, can provide valuable insights into the expected molecular geometry. researchgate.net

Determination of Intramolecular Bond Lengths, Bond Angles, and Dihedral Angles

Were a crystal structure of this compound to be determined, it would provide precise measurements of all intramolecular bond lengths, bond angles, and dihedral angles. For example, the C-Cl, C-O, and C-N bond lengths would be accurately determined, as would the bond angles within the aromatic ring and involving the substituents. This data would be invaluable for understanding the electronic effects of the substituents on the geometry of the phenyl ring. For instance, the C-O bond length would be expected to be shorter than that in a simple alkyl alcohol due to the partial double bond character arising from the resonance with the aromatic ring. Similarly, the C-N bond would also exhibit some degree of double bond character.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound features a hydroxyl group (-OH), a tertiary amine (N(CH₃)₂), and a chlorine atom attached to a benzene ring. The hydroxyl group can act as a hydrogen bond donor, while the oxygen, nitrogen, and chlorine atoms can all potentially act as hydrogen bond acceptors. nih.gov This configuration allows for a competitive interplay between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.

Intramolecular Hydrogen Bonding:

A secondary, weaker intramolecular hydrogen bond of the O-H···Cl type might also be considered. Theoretical and spectroscopic investigations on 2-halophenols have indicated the presence of weak intramolecular hydrogen bonding in 2-chlorophenol. rsc.org However, the nitrogen atom of the dimethylamino group is a significantly stronger hydrogen bond acceptor than a chlorine atom. Therefore, it is highly probable that the O-H···N interaction would be the dominant, if not exclusive, intramolecular hydrogen bond formed.

Intermolecular Hydrogen Bonding:

The formation of a strong intramolecular O-H···N bond has significant consequences for the intermolecular interactions. By satisfying its hydrogen bond donor capability internally, the hydroxyl group is no longer available to form strong intermolecular O-H···O or O-H···N bonds with neighboring molecules.

As a result, the crystal packing of this compound would likely be governed by weaker intermolecular forces. These could include:

C-H···O interactions: Hydrogen atoms from the methyl groups or the aromatic ring could form weak hydrogen bonds with the oxygen atom of the hydroxyl group on an adjacent molecule.

C-H···Cl interactions: Similar weak hydrogen bonds could occur between hydrogen atoms and the chlorine atom.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of one another.

In related crystal structures, intermolecular N-H···O hydrogen bonding is a key stabilizing interaction. researchgate.net However, in this compound, the nitrogen atom is tertiary and lacks a hydrogen atom to donate. learncbse.in This further emphasizes that the crystal lattice would be primarily held together by weaker C-H···X (X = O, Cl) and van der Waals interactions, assuming the dominant intramolecular O-H···N bond is formed.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Description

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of all close intermolecular contacts. While a specific Hirshfeld analysis for this compound requires crystal structure data, we can predict the expected findings based on analyses of analogous molecules containing similar functional groups. nih.govnih.govresearchgate.net

The analysis partitions the Hirshfeld surface into regions corresponding to different types of atomic contacts, and the area of each region corresponds to the relative frequency of that interaction. For an organic molecule like this compound, the most significant contributions to the crystal packing are expected to come from H···H, C···H/H···C, and O···H/H···O contacts.

The 2D "fingerprint plot" is a key output of this analysis, which plots the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The shape and features of this plot provide a detailed summary of the intermolecular interactions.

Expected Contributions to the Hirshfeld Surface:

Based on studies of similar chloro-aromatic and amino-phenol compounds, a hypothetical breakdown of the intermolecular contacts for this compound is presented below. nih.govresearchgate.netresearchgate.net

| Intermolecular Contact | Expected Contribution (%) | Significance |

| H···H | 30 - 45% | Represents the large, non-specific van der Waals surface of the molecule. The high abundance of hydrogen atoms leads to this being a major contributor. |

| C···H / H···C | 20 - 30% | Indicates interactions between the aromatic and methyl hydrogens and the carbon framework of adjacent molecules, contributing to packing efficiency. |

| O···H / H···O | 10 - 20% | These contacts would be crucial. Sharp spikes in the fingerprint plot would correspond to the dominant intramolecular O-H···N bond, while other points would represent weaker intermolecular C-H···O interactions. |

| Cl···H / H···Cl | 5 - 10% | Represents weak C-H···Cl hydrogen bonds. These appear as characteristic "wings" on the fingerprint plot. |

| N···H / H···N | < 5% | Given the strong intramolecular O-H···N bond, these contacts would primarily represent interactions involving hydrogens from methyl or aromatic groups and the nitrogen atom. |

| C···C | < 5% | Indicates the presence of π-π stacking interactions between aromatic rings. |

| Other (N···C, O···C, etc.) | < 3% | Minor contributions from other van der Waals contacts. |

The fingerprint plot for all interactions would be a composite of these individual contacts. Delineating this plot would reveal distinct features: a large, diffuse region for H···H contacts, and sharper, more defined "spikes" or "wings" for the more specific hydrogen bonding interactions like O···H and Cl···H. The analysis would ultimately provide a quantitative and visual confirmation of the bonding hierarchy, from the strong intramolecular O-H···N bond to the weaker intermolecular C-H···O/Cl and van der Waals forces that collectively stabilize the crystal structure.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

DFT is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. It is widely used for geometry optimization, prediction of vibrational spectra, and analysis of frontier molecular orbitals.

Geometry Optimization and Validation with Experimental Data

Geometry optimization calculations using DFT would be the first step in a computational analysis of 5-Chloro-2-dimethylamino-phenol. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical values for bond lengths, bond angles, and dihedral angles. For a thorough study, these calculated parameters would ideally be validated against experimental data, typically obtained from X-ray crystallography. As no specific computational or crystallographic studies for this compound were found, a table of optimized geometrical parameters cannot be provided.

Prediction of Vibrational Spectra and Comparison to Experimental Data

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The results are used to predict the compound's infrared (IR) and Raman spectra. A comparison with experimentally recorded FT-IR and FT-Raman spectra is crucial for validating the computational model and accurately assigning the observed spectral bands to specific molecular vibrations. Without published computational results, a comparative analysis and data table of vibrational frequencies for this compound cannot be compiled.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and electronic transport properties. nih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov Specific HOMO, LUMO, and energy gap values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nextmol.com The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis is fundamental for understanding intermolecular interactions. A specific MEP analysis for this compound has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. These interactions contribute significantly to molecular stability. The analysis yields second-order perturbation energies (E(2)) that measure the energetic significance of these donor-acceptor interactions. Without a dedicated computational study, NBO analysis data for this compound is unavailable.

Advanced Topological Analyses: Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG)

Advanced topological analyses of the electron density provide deeper insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.net

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG) , is a powerful method for identifying and visualizing weak interactions such as hydrogen bonds and van der Waals forces within and between molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms within a molecule and characterize the nature of the chemical bonds between them.

These advanced analyses require specific computational output from quantum chemical calculations. As no such studies have been published for this compound, a discussion of these topological features cannot be provided.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. researchgate.networldscientific.com It is widely applied to predict electronic absorption spectra, providing insights into the relationship between a molecule's structure and its color. researchgate.netrsc.org This method calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the corresponding absorption bands. researchgate.net

For a molecule like this compound, TD-DFT calculations can elucidate how the chloro, dimethylamino, and hydroxyl substituents influence its electronic transitions. The calculations typically involve optimizing the molecule's ground-state geometry using DFT, followed by a TD-DFT calculation to determine the vertical excitation energies. These energies are then used to predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum. nih.gov

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. researchgate.net Solvation effects are also crucial and are often incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectral behavior in different solvents. researchgate.net The major electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions, can be analyzed to understand the nature of the electronic excitation, for instance, identifying them as π→π* or n→π* transitions. This analysis is fundamental for designing molecules with specific optical properties for applications in dye chemistry and materials science. rsc.org

Table 1: Predicted Electronic Transitions for this compound using TD-DFT Note: The following data is illustrative of typical TD-DFT output and is based on calculations for analogous phenolic compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.98 | 311 | 0.085 | HOMO → LUMO |

| S0 → S2 | 4.52 | 274 | 0.120 | HOMO-1 → LUMO |

Theoretical Studies on Tautomeric Stability and Equilibrium

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemistry of phenolic compounds. For this compound, potential tautomers could include the phenol (B47542) form and its corresponding keto forms (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone isomers). Quantum chemical calculations, particularly DFT, are instrumental in assessing the relative stability of these tautomers. beilstein-journals.orgmdpi.com

By calculating the Gibbs free energy (G) of each tautomer, researchers can predict the predominant form in a given environment (in vacuum or in a solvent). mdpi.com The tautomer with the lowest Gibbs free energy is the most stable and is expected to be the most abundant at equilibrium. mdpi.com Factors such as intramolecular hydrogen bonding and the electronic effects of substituents significantly influence tautomeric stability. In many hydroxy-aromatic systems, the enol (phenol) form is substantially more stable than its keto counterparts. beilstein-journals.org

Solvent effects can also alter the tautomeric equilibrium. Computational models can simulate these effects, showing, for example, that polar solvents might stabilize a more polar tautomer. mdpi.com These theoretical studies provide a molecular-level understanding of the structural dynamics and reactivity of the compound.

Table 2: Calculated Relative Gibbs Free Energies for Tautomers of this compound Note: This data is hypothetical, illustrating the application of DFT to assess tautomeric stability based on studies of similar compounds.

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) in Vacuum (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |

|---|---|---|---|

| Phenol Form | This compound | 0.00 (Reference) | 0.00 (Reference) |

| Keto Form A | 4-Chloro-5-dimethylamino-cyclohexa-2,5-dien-1-one | +12.5 | +10.8 |

Prediction and Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool for the prediction and design of molecules with high NLO activity. The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are commonly employed to compute key NLO-related properties, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). mdpi.comnih.gov

Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. nih.gov In this compound, the electron-donating dimethylamino and hydroxyl groups and the electron-withdrawing chloro group attached to the π-conjugated phenyl ring create a charge asymmetry that can lead to a notable NLO response. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation. mdpi.com

Theoretical calculations can screen potential candidate molecules before their synthesis, saving time and resources. The calculated values are often compared to a reference compound like urea to gauge their relative NLO efficiency. mdpi.com Studies on similar compounds have shown that theoretical predictions of NLO properties correlate well with experimental findings. researchgate.net

Table 3: Calculated Nonlinear Optical (NLO) Properties Note: Values are illustrative and based on DFT calculations for analogous aromatic compounds.

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Dipole Moment | μ | 3.45 | Debye |

| Mean Polarizability | ⟨α⟩ | 1.89 x 10-23 | esu |

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy of Formation, Enthalpy, Entropy)

Computational methods are frequently used to determine the thermodynamic properties of chemical compounds, which are essential for understanding their stability and reactivity. rsc.org High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G4), are known for providing "chemical accuracy" (typically within ~4 kJ/mol of experimental values) for properties like the standard enthalpy of formation (ΔfH°). swarthmore.edu

For this compound, these calculations would involve geometry optimization and frequency calculations at a specified level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. aip.org From these, key thermodynamic parameters can be derived. rsc.org

Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. swarthmore.edu

Standard Entropy (S°) : A measure of the randomness or disorder of the molecule, calculated from vibrational, rotational, and translational contributions. aip.org

Gibbs Free Energy of Formation (ΔfG°) : Combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions. chemeo.comchemeo.com

These computed thermodynamic data are valuable for chemical process modeling and for filling gaps where experimental data are unavailable or difficult to obtain. swarthmore.eduresearchgate.net

Table 4: Calculated Thermodynamic Parameters at 298.15 K Note: This data is representative of values obtained from high-level quantum chemical calculations for similar chlorinated phenolic compounds.

| Thermodynamic Parameter | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH° | -145.2 | kJ/mol |

| Standard Molar Entropy | S° | 410.5 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -35.8 | kJ/mol |

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes with 5-Chloro-2-dimethylamino-phenol Derivatives as Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol. The resulting complexes can be isolated as crystalline solids and subsequently characterized using a range of physicochemical techniques to elucidate their structure and bonding.

Derivatives of this compound, particularly Schiff bases formed by the condensation of a substituted phenol (B47542) with an amine, act as versatile ligands capable of coordinating with a wide array of metal ions. These ligands typically contain nitrogen and oxygen donor atoms, allowing for chelation, which enhances the stability of the resulting metal complexes.

Table 1: Coordination Behavior of Related Phenolic Ligands with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Reference |

| Cu(II) | Square Planar | fortunejournals.com |

| Co(II) | Octahedral | bookpi.org |

| Ni(II) | Octahedral | bookpi.orgchemijournal.com |

| Zn(II) | Tetrahedral/Octahedral | fortunejournals.combookpi.org |

| Mn(II) | Octahedral | core.ac.uk |

| Cd(II) | Tetrahedral | fortunejournals.com |

This table summarizes typical coordination geometries observed for metal complexes with phenolic ligands similar to this compound derivatives.

The stoichiometry of the metal complexes is a crucial aspect of their characterization. Elemental analysis and various spectroscopic methods are employed to determine the metal-to-ligand ratio. For many divalent metal ions, a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to the general formula ML2. chemijournal.com

Table 2: Stability Data for Metal Complexes with Related Ligands

| Metal Ion | Stability Order | Method of Determination | Reference |

| Cu(II) | Cu > Ni > Co > Zn | pH-metric titration | scispace.com |

| Zn(II) | Zn < Cu > Ni > Co = Cd > Mg | pH-metric titration | fortunejournals.com |

| Co(II) | Cu > Ni > Co > Zn > Mn | pH-metric titration | core.ac.uk |

| Ni(II) | Cu > Ni > Co > Zn | pH-metric titration | scispace.com |

This table presents the relative stability order of metal complexes formed with phenolic ligands, as determined by pH-metric titration techniques.

Spectroscopic Signatures of Metal Complexation

Spectroscopic techniques are indispensable for characterizing metal complexes and understanding the nature of the metal-ligand bond. Changes in the electronic and vibrational spectra of the ligand upon coordination to a metal ion provide direct evidence of complex formation.

UV-Vis Spectroscopy: The electronic spectra of the ligands typically show bands corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. bookpi.orgresearchgate.net These changes provide information about the geometry and electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. A key indicator of coordination through the phenolic oxygen is the shift or disappearance of the O-H stretching vibration. researchgate.net Similarly, a shift in the C=N stretching frequency of Schiff base ligands upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is less commonly used for paramagnetic complexes, it can provide valuable structural information for diamagnetic complexes, such as those of Zn(II) and Cd(II). Changes in the chemical shifts of the ligand's protons upon complexation can help to elucidate the coordination mode in solution.

Theoretical Studies on Metal-Ligand Interactions and Complex Geometries

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for complementing experimental findings in coordination chemistry. nih.govnih.gov These theoretical studies can provide detailed insights into the electronic structure, bonding, and geometric parameters of metal complexes.

By performing geometry optimizations, researchers can predict the most stable structure of a complex and calculate bond lengths and angles, which can then be compared with experimental data from X-ray crystallography, if available. nih.gov Molecular orbital analysis can elucidate the nature of the frontier orbitals (HOMO and LUMO) and provide a qualitative understanding of the metal-ligand interactions. Furthermore, theoretical calculations can be used to simulate spectroscopic properties, such as IR and UV-Vis spectra, aiding in the interpretation of experimental results. nih.gov

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

5-Chloro-2-dimethylamino-phenol is a valuable starting material for the synthesis of various heterocyclic compounds, most notably benzoxazoles and pyrimidines.

Benzoxazoles

Benzoxazoles are a significant class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and photoluminescent materials. nih.gov The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols with various reagents. nih.gov While direct synthesis examples using this compound are not extensively detailed in the provided search results, the general synthetic routes for benzoxazoles starting from substituted 2-aminophenols are well-established. These methods include condensation with carboxylic acids, aldehydes, acyl chlorides, and β-diketones. nih.govorganic-chemistry.orgresearchgate.net The presence of the chloro and dimethylamino groups on the phenol (B47542) ring of this compound would yield correspondingly substituted benzoxazoles, offering a pathway to novel derivatives with potentially unique properties. The synthesis can be carried out using various catalytic systems, including Brønsted acids, copper iodide, and even metal-free conditions with imidazolium (B1220033) chloride. nih.govorganic-chemistry.org

Pyrimidines

Pyrimidines are another crucial class of heterocyclic compounds with diverse biological activities. growingscience.com The synthesis of pyrimidines can be achieved through various multicomponent reactions. growingscience.comnih.gov For instance, the reaction of an aldehyde, malononitrile, and a benzamidine (B55565) hydrochloride can yield pyrimidine (B1678525) derivatives. growingscience.com While a direct synthesis route starting from this compound is not explicitly outlined, its structural motifs can be incorporated into pyrimidine frameworks. The amino group, after potential modification, could act as a nucleophile in cyclization reactions to form the pyrimidine ring. The chloro-substituent on the phenyl ring would remain, leading to functionalized pyrimidine derivatives. The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines and their subsequent substitution reactions highlight the utility of chlorinated pyrimidine intermediates in creating a variety of substituted pyrimidines. thieme.de

Building Block for the Construction of Complex Macrocyclic Architectures and Benzoxazines

The reactivity of this compound makes it a suitable building block for more complex molecular structures.

Macrocyclic Architectures

Macrocycles are large cyclic molecules that are of interest in areas such as host-guest chemistry and drug discovery. The phenolic hydroxyl and the aromatic ring of this compound can participate in reactions to form larger cyclic structures. For example, the synthesis of o-hydroxybenzamide derivatives from 5-chloro-2-hydroxy-N-phenylbenzamide demonstrates the potential for creating larger molecules through reactions at the hydroxyl group. researchgate.net By analogy, this compound could be incorporated into macrocyclic frameworks through ether or ester linkages.

Benzoxazines

Benzoxazines are a class of heterocyclic compounds formed from the reaction of a phenol, a primary amine, and formaldehyde (B43269). While a direct synthesis of a benzoxazine (B1645224) from this compound is not explicitly described, its phenolic structure makes it a potential candidate for such reactions. The general structure of a benzoxazine involves a nitrogen and an oxygen atom in a six-membered ring fused to a benzene (B151609) ring.

Utilization in Multi-Component Reaction (MCR) Strategies for Divergent Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. jocpr.comjocpr.com This approach is highly valued for its efficiency and atom economy, making it a key strategy in diversity-oriented synthesis (DOS). jocpr.comjocpr.com

The structural features of this compound, namely the nucleophilic hydroxyl group and the reactive aromatic ring, make it a suitable component for various MCRs. For instance, it could potentially participate in reactions like the Ugi or Passerini reactions after appropriate functional group manipulation. The development of MCRs for synthesizing complex structures like organochalcogen compounds and various heterocycles demonstrates the broad applicability of this strategy. semanticscholar.orgdoi.org The use of MCRs enables the creation of diverse libraries of compounds from a set of simple building blocks, which is crucial for drug discovery and materials science. jocpr.comjocpr.com

Synthesis of Functionalized Derivatives for Material Science Applications

The unique combination of functional groups in this compound makes it an attractive precursor for materials with specific properties.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The synthesis of MOFs based on chloro-functionalized azobenzenedicarboxylic acids highlights the role of halogenated organic linkers in creating diverse framework structures. researchgate.net Although not a dicarboxylic acid itself, this compound could be modified to incorporate coordinating groups, such as carboxylic acids, making it a suitable ligand for MOF synthesis. The presence of the chloro and dimethylamino groups could influence the resulting MOF's properties, such as pore size, stability, and catalytic activity.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosion. The structure of this compound, with its hydroxyl and dimethylamino groups, suggests its potential as a corrosion inhibitor. The synthesis of 5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one and its evaluation as a corrosion inhibitor for steel in acidic medium demonstrates the effectiveness of nitrogen-containing heterocyclic compounds in this application. researchgate.net

Applications in the Synthesis of Specialized Dyes and Pigments

The chromophoric and auxochromic groups present in this compound and its derivatives make them valuable intermediates in the synthesis of dyes and pigments. The nitro group in 5-chloro-2-nitroaniline, a related compound, is a strong chromophore, and this compound is used in the synthesis of sorafenib (B1663141) analogues. chemicalbook.com

The historical and ongoing importance of organic dyes and pigments across various industries, from textiles to electronics, underscores the need for novel dye structures. epa.govresearchgate.net The classification of dyes is often based on their chromophoric groups. epa.gov The aromatic nature of this compound, combined with its substituents, can be exploited to create new dye molecules. For example, it could be used as a coupling component in the synthesis of azo dyes. The reaction of a 1:1 chrome complex of a dye with a metal-free dye to produce new chromium-containing dyes illustrates the complex chemistry involved in creating specialized colorants. google.com

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 5-Chloro-2-dimethylamino-phenol from interfering components within a sample. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of phenolic compounds in various matrices. shimadzu.comulisboa.pt This technique is particularly well-suited for non-volatile and thermally labile compounds like this compound, as it does not require derivatization. shimadzu.com The separation is typically achieved using a reversed-phase column, such as a C18, where a polar mobile phase allows for the effective retention and separation of the analyte. nih.govnih.gov

The mass spectrometer, often equipped with an electrospray ionization (ESI) source, provides high selectivity and sensitivity. ulisboa.pt In ESI, the analyte molecules are ionized, usually forming protonated molecular ions [M+H]⁺ in positive ion mode. nih.gov The tandem mass spectrometry (MS/MS) capability enhances specificity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored for quantification and confirmation. nih.gov This process significantly reduces background noise and matrix effects, enabling accurate quantification at trace levels. nih.govnih.gov The development of a multi-residue analytical method using LC-MS/MS has been successfully applied for the determination of various illicit phenethylamines in amniotic fluid, demonstrating the technique's robustness. nih.gov

| Parameter | Typical Condition | Purpose |

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides higher resolution and faster analysis times compared to conventional HPLC. fishersci.com |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separates the analyte from other matrix components based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) | Elutes compounds from the column; formic acid aids in protonation for positive ion mode MS. nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. nih.govnih.gov |

| Ionization Source | Heated Electrospray Ionization (HESI) or Electrospray Ionization (ESI) | Generates charged analyte molecules in the gas phase for MS analysis. ulisboa.ptmdpi.com |

| MS Detection | Triple Quadrupole Mass Spectrometer | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). shimadzu.com |

| Ion Mode | Positive | Phenolic amines like this compound readily form positive ions. nih.gov |

| MRM Transitions | Precursor Ion → Product Ion 1 (Quantification), Product Ion 2 (Confirmation) | Provides high specificity, confirming the analyte's identity and quantity. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. matec-conferences.org Phenols, including this compound, contain a polar hydroxyl group that can lead to poor peak shape (tailing) and low volatility, making direct GC analysis challenging. gnest.org To overcome these issues, a derivatization step is essential. gnest.orgnih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. phenomenex.com A common method is silylation, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this purpose. phenomenex.com Another approach is acylation using reagents like acetic anhydride. gnest.org The resulting derivative is less polar and more volatile, making it amenable to GC analysis. phenomenex.com Following separation on a capillary column (e.g., a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase), detection is typically performed using a mass spectrometer (GC-MS). thermofisher.comresearchgate.net GC-MS provides definitive identification based on both the retention time and the unique mass spectrum of the derivatized analyte. matec-conferences.org

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | Silylating agents (e.g., BSTFA, TMSI) or Acylating agents (e.g., Acetic Anhydride) | Increases volatility and thermal stability of the phenol (B47542) by modifying the polar -OH group. gnest.orgphenomenex.com |

| GC System | Gas Chromatograph with autosampler | Injects the sample and performs the separation. thermofisher.com |

| Column | Capillary Column (e.g., TraceGOLD TG-5SilMS) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. thermofisher.com |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Separates compounds based on their different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation patterns, offering high selectivity. matec-conferences.orgresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. |

High-Sensitivity Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler, more cost-effective alternative to chromatography for quantitative analysis. These methods are based on the measurement of light absorption by a colored compound, with the intensity of the color being proportional to the concentration of the analyte. ijset.in

While this compound itself is not a chromogenic reagent, it serves as a precursor for the synthesis of highly effective chromogenic agents. A notable example is 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-Cl-DMPAP), a derivative that functions as a sensitive reagent for the spectrophotometric determination of metal ions. nih.gov These reagents, often containing azo groups, form stable, intensely colored complexes with specific metal ions. nih.gov The formation of this metal-ligand complex leads to a significant and measurable change in the solution's absorbance at a specific wavelength, which forms the basis for quantification. researchgate.netnih.gov The reaction between cadmium and 5-Cl-DMPAP, for instance, produces an intense violet color. nih.gov

To achieve a reliable and sensitive spectrophotometric method, several reaction parameters must be carefully optimized. nih.govrsc.org

pH: The formation of the metal-reagent complex is highly dependent on pH. For the 5-Cl-DMPAP and cadmium reaction, the optimal pH range is between 8.8 and 10.7. nih.gov Outside this range, the complex may not form completely, or the reagent itself may change color, leading to inaccurate results.

Wavelength (λmax): The analysis should be performed at the wavelength of maximum absorbance of the complex to ensure the highest sensitivity. For the Cd-(5-Cl-DMPAP)₂ complex, this is 550 nm. nih.gov

Reagent Concentration: A sufficient excess of the chromogenic reagent is needed to ensure all the metal ions in the sample form the complex, driving the reaction to completion.

Reaction Time and Stability: The color of the complex should develop quickly and remain stable for a sufficient period to allow for accurate measurement. The violet complex formed by cadmium and 5-Cl-DMPAP is stable for at least 8 hours. nih.gov

Masking Agents: To improve selectivity, masking agents can be added to suppress interference from other metal ions that might also react with the chromogenic reagent. nih.gov

Optimization of these conditions ensures that the method is both selective for the target ion and sensitive enough to detect it at low concentrations. The method using 5-Cl-DMPAP for cadmium determination is noted for its high sensitivity, with a molar absorptivity of (1.20 ± 0.01) x 10⁵ l·mole⁻¹·cm⁻¹. nih.gov

| Parameter | Optimized Condition (for Cadmium with 5-Cl-DMPAP) | Impact on Analysis |

| Chromogenic Reagent | 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-Cl-DMPAP) | Forms a colored complex with the target metal ion. nih.gov |

| Optimal pH | 8.8 - 10.7 | Ensures complete and stable complex formation. nih.gov |

| Wavelength (λmax) | 550 nm | Provides maximum sensitivity for absorbance measurement. nih.gov |

| Molar Absorptivity | (1.20 ± 0.01) x 10⁵ l·mole⁻¹·cm⁻¹ | Indicates very high sensitivity of the method. nih.gov |

| Beer's Law Range | Up to 1.34 ppm | Defines the concentration range where absorbance is linearly proportional to concentration. nih.gov |

| Complex Stability | At least 8 hours | Allows for a practical timeframe for sample measurement. nih.gov |

Method Development for Trace Analysis in Environmental Samples (e.g., water)

Detecting trace levels of this compound in environmental samples like water requires a multi-step analytical approach that combines sample pre-concentration with highly sensitive instrumental analysis. epa.govepa.gov Phenolic compounds are considered priority pollutants due to their toxicity at low concentrations. fishersci.com

The typical workflow begins with sample collection, followed by a pre-concentration step to isolate the analyte from the large volume of the water matrix and remove interfering substances. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. ulisboa.ptepa.gov The water sample, often acidified, is passed through an SPE cartridge packed with a sorbent material, such as a polystyrene-divinylbenzene copolymer, which retains the phenolic compounds. ulisboa.ptresearchgate.net After extraction, the analytes are eluted from the cartridge with a small volume of an organic solvent like methanol (B129727) or acetone. researchgate.net

This concentrated extract is then analyzed using a powerful chromatographic method, most commonly HPLC-MS/MS, which offers the necessary selectivity and sensitivity for trace-level quantification without the need for derivatization. shimadzu.comulisboa.pt For volatile phenols, GC-MS following derivatization is also a viable option. epa.gov Method validation is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results. nih.gov For many phenols, detection limits in the low nanogram-per-liter (ng/L) range can be achieved with these methods. researchgate.net

| Step | Technique | Description |

| 1. Sample Preparation | pH Adjustment | The water sample is often acidified (e.g., to pH < 4) to ensure the phenol is in its neutral form for efficient extraction. epa.gov |

| 2. Pre-concentration | Solid Phase Extraction (SPE) | A 1 L water sample is passed through an SPE cartridge (e.g., polystyrene-divinylbenzene). The analyte is retained on the sorbent while the water passes through. epa.gov |

| 3. Elution | Solvent Elution | The analyte is washed from the cartridge using a small volume of an organic solvent (e.g., methanol, acetone), resulting in a concentrated sample extract. researchgate.net |

| 4. Analysis | HPLC-MS/MS | The extract is injected into the LC-MS/MS system for separation and highly sensitive and selective quantification, without requiring derivatization. shimadzu.comulisboa.pt |

| 5. Quantification | Internal Standard Calibration | An isotopically labeled standard similar to the analyte is often used to ensure accurate quantification by correcting for matrix effects and variations in recovery. epa.gov |

Environmental Fate and Degradation Studies Mechanistic and Pathways

Investigation of Microbial Metabolism and Biotransformation Pathways

Bacteria, in particular, have demonstrated the ability to utilize chlorophenols and aminophenols as sources of carbon and energy. researchgate.net For instance, research on the biodegradation of aminophenols has shown that microorganisms can initiate degradation through processes like deamination (the removal of an amino group) or hydroxylation (the addition of a hydroxyl group) to the aromatic ring. nih.gov The resulting intermediates, such as catechols or hydroquinones, are then susceptible to ring cleavage by dioxygenase enzymes, leading to further breakdown into simpler aliphatic compounds that can enter central metabolic pathways. nih.govnih.gov

In the case of 5-Chloro-2-dimethylamino-phenol, it is plausible that microorganisms could employ similar initial steps. One potential pathway could involve the enzymatic removal of the dimethylamino group, a process that has been observed in the metabolism of other xenobiotics. This would likely be followed by the hydroxylation of the aromatic ring. Alternatively, initial attack could occur at the aromatic ring, leading to the formation of hydroxylated intermediates prior to the removal of the chloro or dimethylamino substituents.

The table below summarizes findings from studies on related compounds, which may suggest potential biotransformation pathways for this compound.

| Organism/System | Substrate | Key Transformation Steps | Potential Relevance to this compound |

| Pseudomonas sp. | Substituted Aminophenols | N-acetylation, formation of catechols. nih.gov | Potential for initial modification of the amino group and subsequent ring hydroxylation. |

| Burkholderia sp. | 4-Aminophenol | Conversion to 1,4-benzenediol and then to 1,2,4-trihydroxybenzene, followed by ring cleavage. nih.gov | Suggests a pathway involving initial deamination and subsequent hydroxylation steps. |

| Denitrifying Bacteria | Phenol (B47542) | Conversion to biomass under denitrifying conditions. nih.gov | Indicates potential for anaerobic degradation pathways. |

It is important to note that the presence of both a chlorine atom and a dimethylamino group on the phenol ring may influence the susceptibility of this compound to microbial attack and the specific metabolic pathways employed.

Oxidative Degradation Mechanisms (e.g., OH Radical-Initiated Reactions)

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants. researchgate.net While specific studies on the reaction of hydroxyl radicals with this compound are scarce, the general mechanisms of •OH-initiated degradation of phenols and their derivatives are well-established.

The reaction of hydroxyl radicals with phenolic compounds typically proceeds via two main pathways: hydrogen abstraction from the hydroxyl group to form a phenoxyl radical, or electrophilic addition of the •OH radical to the aromatic ring to form a hydroxycyclohexadienyl radical. researchgate.netresearchgate.netrsc.org The latter is often the dominant pathway for phenols in aqueous solutions. researchgate.net